Metabolic Stability: 2-Propylpent-4-enoyl-CoA Resists Complete β-Oxidation in Peroxisomes
In peroxisomal fractions, 2-propylpent-4-enoyl-CoA is oxidized via a distinct acyl-CoA oxidase that differs from fatty acyl-CoA oxidase and bile acyl-CoA oxidase. However, the peroxisomal β-oxidation cycle fails to proceed at significant rates beyond the β-hydroxyacyl-CoA dehydrogenation step, resulting in accumulation of pathway intermediates rather than complete chain shortening [1]. In contrast, straight medium-chain acyl-CoAs like n-octanoyl-CoA undergo complete peroxisomal oxidation to shorter-chain products.
| Evidence Dimension | Completeness of peroxisomal β-oxidation |
|---|---|
| Target Compound Data | Δ4-valproyl-CoA oxidation initiates but does not proceed at significant rates beyond β-hydroxyacyl-CoA dehydrogenation |
| Comparator Or Baseline | n-Octanoyl-CoA (straight medium-chain acyl-CoA) |
| Quantified Difference | Qualitative difference: Δ4-VPA-CoA pathway stalls; n-octanoyl-CoA completes oxidation |
| Conditions | Rat liver peroxisomal fractions; isopycnic centrifugation on linear sucrose density gradient; cyanide-insensitive oxidation assay |
Why This Matters
This incomplete oxidation profile establishes 2-propylpent-4-enoyl-CoA as a unique tool for studying peroxisomal enzyme selectivity and pathway stalling, which straight-chain acyl-CoA standards cannot recapitulate.
- [1] Vamecq, J., et al. CoA esters of valproic acid and related metabolites are oxidized in peroxisomes through a pathway distinct from peroxisomal fatty and bile acyl-CoA β-oxidation. FEBS Letters, 1993, 322(2), 95-100. View Source
